molecular formula C18H24N2O4S B1662190 Tranylcypromine sulfate CAS No. 13492-01-8

Tranylcypromine sulfate

Número de catálogo: B1662190
Número CAS: 13492-01-8
Peso molecular: 364.5 g/mol
Clave InChI: BKPRVQDIOGQWTG-DBEJOZALSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tranylcypromine sulfate is a pharmaceutical compound primarily used as an antidepressant. It belongs to the class of monoamine oxidase inhibitors, which function by inhibiting the activity of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, thereby helping to alleviate symptoms of depression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tranylcypromine sulfate is synthesized through the cyclization of the side chain of amphetamine. The process involves the formation of a cyclopropane ring, resulting in the compound trans-2-phenylcyclopropylamine . The synthesis typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of benzyl cyanide with a suitable reagent.

    Cyclization: The intermediate undergoes cyclization to form the cyclopropane ring.

    Purification: The final product is purified through recrystallization or other suitable methods to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .

Análisis De Reacciones Químicas

Metabolic Pathways and Biotransformation

Tranylcypromine sulfate undergoes extensive hepatic metabolism, primarily involving hydroxylation and acetylation (Table 1). Key metabolites include:

  • 4-Hydroxytranylcypromine : Formed via cytochrome P450-mediated hydroxylation at the para position of the phenyl ring.

  • N-Acetyltranylcypromine : Produced through acetylation of the primary amine group.

  • N-Acetyl-4-hydroxytranylcypromine : A secondary metabolite combining both modifications .

These metabolites are less potent monoamine oxidase (MAO) inhibitors than the parent compound . Notably, early speculation about amphetamine being a metabolite was disproven .

Table 1: Major Metabolites of this compound

MetaboliteEnzyme System InvolvedPharmacological Activity
4-HydroxytranylcypromineCYP450 (unspecified isoform)Weak MAO inhibition
N-AcetyltranylcypromineN-AcetyltransferaseMinimal MAO inhibition
N-Acetyl-4-hydroxytranylcypromineCYP450 + N-AcetyltransferaseNegligible activity

Enzyme Inhibition Interactions

This compound acts as an irreversible, nonselective inhibitor of MAO isoforms (MAO-A and MAO-B) and impacts other enzymes (Table 2) :

  • MAO Inhibition : Preferentially inhibits MAO-B (IC₅₀ = 19,000 nM) over MAO-A, increasing synaptic monoamines (serotonin, norepinephrine, dopamine) .

  • CYP2A6 Inhibition : Reduces metabolism of substrates like nicotine and valproate, increasing their plasma concentrations .

  • Histone Demethylase (LSD1) Inhibition : Blocks LSD1 with IC₅₀ < 2 μM, potentially altering gene transcription .

  • CYP46A1 Inhibition : Affects cholesterol metabolism in the brain at nanomolar concentrations .

Table 2: Enzyme Inhibition Profile

Target EnzymeInhibition TypeIC₅₀/EC₅₀Clinical Relevance
MAO-BIrreversible19,000 nM Antidepressant effect via monoamine retention
MAO-AIrreversibleNot reportedContributes to tyramine pressor response
CYP2A6CompetitiveTherapeutic rangeAlters nicotine/valproate metabolism
LSD1Irreversible<2 μM Unknown therapeutic significance

Chemical Stability and Decomposition

This compound demonstrates stability under standard storage conditions but decomposes under extreme pH or heat. Key degradation products include:

  • Sulfuric acid derivatives : Formed via hydrolysis under acidic conditions .

  • Cyclopropane ring-opening products : Observed in oxidative environments .

Table 3: Stability Data

ConditionObservationHazard Classification
Acidic pH (pH < 3)Hydrolysis to free base + sulfuric acidH300 (Fatal if swallowed)
High temperatureDecomposition to phenylcyclopropane derivativesH311 (Toxic in contact with skin)

Drug-Drug Interaction Mechanisms

  • Tyramine Interaction : MAO inhibition prevents intestinal/hepatic tyramine metabolism, leading to hypertensive crises .

  • Norepinephrine Reuptake Inhibition : At high doses, enhances sympathetic activity, compounding cardiovascular risks .

  • CYP2A6 Substrate Interactions : Increases exposure to dexmedetomidine and tobacco-specific nitrosamines (TSNAs) .

Structural Reactivity

The cyclopropane ring and primary amine group are key reactive sites (Figure 1):

  • Cyclopropane Ring : Susceptible to ring-opening under oxidative stress, forming reactive intermediates .

  • Primary Amine : Participates in acetylation and hydroxylation reactions .

Figure 1: Reactive Sites in this compound

text
Chemical Formula: C₁₈H₂₄N₂O₄S SMILES: OS(O)(=O)=O.N[C@H]1C[C@@H]1C1=CC=CC=C1.N[C@H]1C[C@@H]1C1=CC=CC=C1[4]

Aplicaciones Científicas De Investigación

Treatment-Resistant Depression (TRD)

Tranylcypromine is predominantly utilized for patients with treatment-resistant depression. Clinical studies have demonstrated its efficacy in individuals who have not responded to at least two different antidepressant agents.

Key Studies:

  • Nolen et al. (1988) : In an open-label study, 58% of patients treated with tranylcypromine showed a response after four weeks, with effects lasting for at least six months .
  • Amsterdam (1991) : An open-label study involving high doses of tranylcypromine (90-180 mg/day) reported that 50% of subjects had a complete response after being resistant to an average of nine prior treatments .

Comparative Efficacy

In comparative studies against other antidepressants, tranylcypromine has shown favorable outcomes:

  • A study comparing tranylcypromine and nomifensine indicated significant differences in response rates favoring tranylcypromine despite similar overall responder percentages .

Case Studies and Clinical Observations

Tranylcypromine has been documented in various case studies highlighting its effectiveness and potential side effects:

  • A case involving a 49-year-old woman developed drug-induced liver injury after treatment with tranylcypromine, emphasizing the need for careful monitoring .
  • Another report detailed successful management of tranylcypromine overdose, illustrating both the risks and therapeutic potential associated with this compound .

Side Effects and Monitoring

While effective, tranylcypromine is associated with several side effects that necessitate careful patient monitoring:

  • Common side effects include dry mouth, insomnia, agitation, and sexual dysfunction .
  • Serious risks involve hypertensive crises when combined with tyramine-rich foods or certain medications .

Mecanismo De Acción

Tranylcypromine sulfate exerts its effects by irreversibly and nonselectively inhibiting the enzyme monoamine oxidase. This inhibition prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine within neurons. As a result, the levels of these neurotransmitters increase, leading to enhanced neurotransmission and alleviation of depressive symptoms . The molecular targets of this compound include the monoamine oxidase enzymes, specifically the isoforms MAO-A and MAO-B .

Comparación Con Compuestos Similares

    Phenelzine: Another monoamine oxidase inhibitor used as an antidepressant.

    Isocarboxazid: A monoamine oxidase inhibitor with similar therapeutic effects.

    Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.

Comparison: Tranylcypromine sulfate is unique in its rapid onset of action and nonselective inhibition of both MAO-A and MAO-B. Unlike selective inhibitors such as selegiline, this compound affects a broader range of neurotransmitters, making it effective in treating various types of depression . Additionally, its structural similarity to amphetamine contributes to its unique pharmacological profile .

Propiedades

Número CAS

13492-01-8

Fórmula molecular

C18H24N2O4S

Peso molecular

364.5 g/mol

Nombre IUPAC

(1R,2S)-2-phenylcyclopropan-1-amine;2-phenylcyclopropan-1-amine;sulfuric acid

InChI

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1

Clave InChI

BKPRVQDIOGQWTG-DBEJOZALSA-N

SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O

SMILES isomérico

C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O

SMILES canónico

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O

Key on ui other cas no.

13492-01-8

Pictogramas

Acute Toxic

Sinónimos

Jatrosom
Parnate
Sulfate, Tranylcypromine
trans 2 Phenylcyclopropylamine
trans-2-Phenylcyclopropylamine
Transamine
Tranylcypromine
Tranylcypromine Sulfate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranylcypromine sulfate
Reactant of Route 2
Tranylcypromine sulfate
Reactant of Route 3
Reactant of Route 3
Tranylcypromine sulfate
Reactant of Route 4
Tranylcypromine sulfate
Reactant of Route 5
Tranylcypromine sulfate
Reactant of Route 6
Tranylcypromine sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.